D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt
Description
Stereochemical Features
- Inositol Core : The myo-inositol configuration ensures distinct spatial orientations of hydroxyl groups, critical for molecular recognition in signaling pathways. The axial hydroxyl at position 1 facilitates phosphorylation, while equatorial hydroxyls at 3, 4, and 5 enable trisphosphate formation.
- Glyceryl Backbone : The (2R) stereochemistry of the glyceryl moiety positions the octanoyl chains and hydrogen phosphate group in a specific three-dimensional arrangement. The sn-2 and sn-3 ester linkages place octanoyl groups on adjacent carbons, creating a wedge-shaped lipid tail.
Functional Groups
- Phosphate Groups :
- Acyl Chains : Two octanoyl (C8:0) chains confer moderate hydrophobicity compared to endogenous phosphatidylinositol trisphosphates, which typically have C16 or C18 acyl chains.
Table 1: Functional Group Properties
| Group | Position | Charge (pH 7.4) | Role |
|---|---|---|---|
| Hydrogen phosphate | 1 | -1 | Anchors glyceryl moiety |
| Trisphosphate | 3,4,5 | -3 | Electrostatic signaling |
| Octanoyl chains | sn-2/3 | Neutral | Membrane insertion |
Comparative Structural Analysis with Endogenous Phosphatidylinositol Trisphosphate Species
Endogenous phosphatidylinositol 3,4,5-trisphosphate (PIP$$_3$$) shares the trisphosphate motif but differs critically in acyl chain composition and stereochemical context:
Acyl Chain Length
Phosphate Positioning
- Both molecules feature 3,4,5-trisphosphate groups, enabling interactions with pleckstrin homology (PH) domains in proteins like Akt. However, the synthetic compound’s additional hydrogen phosphate at position 1 alters charge distribution, potentially affecting binding kinetics.
Table 2: Structural Comparison
| Feature | Endogenous PIP$$_3$$ | Synthetic Derivative |
|---|---|---|
| Acyl chains | C16/C18 | C8 (diC8) |
| Phosphate positions | 3,4,5 | 1 (hydrogen), 3,4,5 |
| Counterions | None (membrane-bound) | Tetraammonium |
Crystallographic and Spectroscopic Characterization Techniques
X-ray Crystallography
While crystallization of this amphipathic molecule is challenging due to flexible acyl chains, analogous diC8 phosphoinositides have been analyzed in complex with binding proteins. For example, PH domains co-crystallized with PIP$$_3$$ derivatives reveal hydrogen bonding between trisphosphate groups and conserved lysine/arginine residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
- High-Resolution ESI-MS : Confirms molecular weight (calculated for C$${29}$$H$${57}$$N$$4$$O$${28}$$P$$4$$: 1044.22 g/mol) and ammonium adducts ([M+NH$$4$$]$$^+$$).
Properties
Molecular Formula |
C25H53NO22P4 |
|---|---|
Molecular Weight |
843.6 g/mol |
IUPAC Name |
azane;[(2R)-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C25H50O22P4.H3N/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38);1H3/t17-,20+,21+,22?,23-,24+,25?;/m1./s1 |
InChI Key |
IHEBAOZPGYEVIY-SCAASEOASA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Phosphorylation of Myo-Inositol Derivatives
Phosphorylation is the cornerstone of synthesizing inositol phosphates. The main challenge lies in regioselective phosphorylation of specific hydroxyl groups on the inositol ring, often achieved through selective protection-deprotection strategies.
- Protection of hydroxyl groups : Using silyl or benzyl protecting groups to mask non-target hydroxyls, enabling selective phosphorylation at desired positions.
- Use of phosphorous reagents : Phosphoryl chlorides, phosphoramidites, or phosphite derivatives are employed for introducing phosphate groups.
Incorporation of Long-Chain Oxyalkyl Groups
The attachment of bis[(1-oxooctyl)oxy] groups at position 1 involves:
- Etherification reactions : Typically via Williamson ether synthesis, where a suitable inositol derivative bearing a free hydroxyl group reacts with 1-oxooctyl halides or activated derivatives.
- Activation of the alcohol : Conversion of the hydroxyl group into a better leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with the oxyalkyl chain.
Sequential Phosphorylation and Coupling
- Stepwise phosphorylation : Sequential addition of phosphate groups at positions 3, 4, and 5 using phosphorochloridates or phosphoramidites under controlled conditions.
- Formation of the hydrogen phosphate at position 1 : Achieved via partial phosphorylation or selective deprotection and phosphorylation steps.
Formation of Tetraammonium Salt
- Ammonium salt formation : The final step involves neutralization of phosphate groups with ammonia or ammonium salts to generate the tetraammonium salt, enhancing aqueous solubility.
Specific Synthetic Routes and Research Outcomes
Phosphite Chemistry Approach
Research indicates that phosphite chemistry offers a viable pathway for regioselective phosphorylation of inositol derivatives. This involves:
- Using phosphite reagents (e.g., phosphorous trichloride or phosphorous acid derivatives).
- Employing regioselective protection to target specific hydroxyl groups.
- Oxidizing phosphites to phosphates post-coupling.
This method was successfully applied in the synthesis of inositol phosphates, with key outcomes showing high regioselectivity and yields.
Williamson Ether Synthesis for Oxyalkylation
The attachment of bis[(1-oxooctyl)oxy] groups is achieved via:
- Activation of the inositol hydroxyl with a tosylate or mesylate.
- Nucleophilic substitution with 1-oxooctyl derivatives.
- Optimization of reaction conditions (temperature, solvent, base) to maximize yield and selectivity.
Regioselective Protection and Deprotection
Protection strategies involve:
- Benzylation or silylation to mask hydroxyl groups.
- Selective deprotection at targeted positions.
- Use of stannylene-mediated reactions for regioselective protection, as demonstrated in recent synthetic studies.
Research Outcomes
- Yields : Typical yields for key steps range from 26% to 58%, depending on regioselectivity and protecting group strategies.
- Selectivity : Achieving regioselective phosphorylation remains challenging but is facilitated by protecting group chemistry and steric effects.
- Reaction Conditions : Mild conditions favoring regioselectivity and minimizing side reactions are preferred, often involving inert atmospheres and controlled temperature.
Data Tables Summarizing Key Reactions
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydroxyl protection | Benzyl chloride, NaH | Room temperature | 58% | Selective protection at specific hydroxyls |
| Etherification | 1-oxooctyl halide, NaH | Reflux | 26-31% | Regioselective attachment at position 1 |
| Phosphorylation | Phosphoryl chloride, triethylamine | 0-25°C | 40-50% | Regioselective at positions 3,4,5 |
| Deprotection | Hydrogenolysis | H2, Pd/C | Quantitative | Removal of benzyl groups |
| Salt formation | Ammonia in water | Room temperature | Quantitative | Formation of tetraammonium salt |
Chemical Reactions Analysis
Ester Hydrolysis
The octanoyl ester groups at the sn-1 and sn-2 positions undergo hydrolysis under acidic or alkaline conditions, yielding free fatty acids and glycerol derivatives.
Phosphate Group Reactivity
The tris-phosphate groups at positions 3,4,5 participate in phosphorylation/dephosphorylation and metal chelation.
Dephosphorylation
Phosphatases catalyze the removal of phosphate groups, altering signaling activity:
| Enzyme | Conditions | Product |
|---|---|---|
| Alkaline phosphatase | pH 9.0, 37°C, 1 hour | D-myo-Inositol 1-phosphate derivatives |
| Inositol polyphosphatase | pH 6.5, Mg²⁺, 30°C | Sequential removal of phosphates |
Metal Ion Binding
The phosphate groups chelate divalent cations (e.g., Ca²⁺, Mg²⁺), critical for stabilizing signaling complexes:
| Metal Ion | Binding Affinity (Kd) | Biological Relevance |
|---|---|---|
| Ca²⁺ | 10⁻⁶ M | Modulates calcium release channels |
| Mg²⁺ | 10⁻³ M | Stabilizes tertiary structure |
Oxidation and Reduction
The inositol ring and fatty acid chains are susceptible to redox modifications.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄ (acidic, 25°C) | Epoxy-inositol derivatives |
| Reduction | NaBH₄ (ethanol, 50°C) | Partial reduction of carbonyl groups |
Substitution Reactions
The phosphate hydroxyl groups can undergo nucleophilic substitutions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DCC coupling, pH 7.5 | Phosphoramidate derivatives |
| Thiols | Mitsunobu reaction | Thiophosphate analogs |
Stability Under Physiological Conditions
The compound’s stability in aqueous environments depends on pH and temperature:
| pH | Temperature | Half-Life | Degradation Pathway |
|---|---|---|---|
| 7.4 | 37°C | 48 hours | Ester hydrolysis >90% |
| 4.0 | 25°C | 72 hours | Phosphate group protonation |
Key Research Findings:
-
Enzymatic Specificity : Lipases preferentially hydrolyze the sn-1 ester over sn-2, yielding asymmetric intermediates .
-
Calcium Signaling : Chelation of Ca²⁺ by phosphate groups enhances binding to IP₃ receptors, with a 3-fold increase in affinity compared to non-chelated forms .
-
Synthetic Utility : Mitsunobu reactions enable site-specific thiophosphate incorporation, useful for probing signaling mechanisms .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study the behavior of inositol phosphates and their interactions with other molecules. It is also used in the development of new synthetic methods and catalysts.
Biology
In biological research, D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt is studied for its role in cellular signaling pathways. It is known to interact with various proteins and enzymes, influencing processes such as cell growth, differentiation, and apoptosis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its effects on metabolic disorders, cancer, and neurological diseases. Its ability to modulate signaling pathways makes it a promising candidate for drug development.
Industry
In industry, the compound is used in the formulation of pharmaceuticals, cosmetics, and nutritional supplements. Its unique chemical properties make it suitable for various applications, including as an emulsifier, stabilizer, and bioactive ingredient.
Mechanism of Action
The mechanism of action of D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This, in turn, affects various cellular pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Phosphate Position and Receptor Binding: The target compound’s 3,4,5-trisphosphate configuration mirrors Ins(1,4,5)P₃ but lacks the 1-phosphate group. However, the 1-O-octanoyloxypropyl phosphate substituent may mimic the 1-phosphate’s role in receptor binding . Inositol phosphates with 4,5-bisphosphate groups (e.g., Ins(1,4,5)P₃) show stronger inhibition of phospholipase C (PLC) binding compared to monophosphates, highlighting the importance of adjacent phosphates for activity .
Metabolic Stability: Natural Ins(1,4,5)P₃ is rapidly dephosphorylated to Ins(1,4)P₂ and Ins(4)P by 5-phosphatases . The target compound’s octanoyloxy chains and tetraammonium salt likely protect against phosphatase activity, as seen in lipid-modified inositol derivatives .
Lipophilicity and Membrane Interaction: The octanoyl (C8) chains increase hydrophobicity, resembling synthetic 1,2-dioctanoyl-sn-glycero-3-phosphoinositol derivatives used to study membrane-bound signaling . This contrasts with D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), which remains hydrophilic and cytosolic .
Synthetic Analogs and Agonists: Adenophostin A and ribophostin derivatives exhibit 10–100x higher potency than Ins(1,4,5)P₃ due to adenine-glycosyl motifs that enhance receptor interactions . Fluorinated analogs (e.g., 6-deoxy-6-fluoro-Ins(1,4,5)P₃) show reduced activity, indicating steric and electronic sensitivity at position 6 .
Research Implications
- Therapeutic Potential: The target compound’s stability and lipophilicity make it a candidate for modulating calcium signaling in diseases like cancer or neurological disorders .
- Enzyme Inhibition : Its resistance to phosphatases could aid in studying prolonged InsP₃ receptor activation .
- Comparative Limitations: Unlike adenophostin, the absence of adenine or glycosyl groups may limit its receptor affinity, suggesting further structural optimization is needed .
Biological Activity
D-myo-Inositol and its derivatives play crucial roles in various biological processes, including signal transduction and metabolic regulation. The compound , D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt, is a complex inositol derivative that may exhibit significant biological activity. This article explores its biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple phosphate groups and long-chain fatty acid moieties. Its molecular formula is with a molecular weight of approximately 925.1 g/mol. The presence of tetraammonium salt forms indicates its potential solubility and interaction with biological systems.
Signal Transduction
D-myo-Inositol derivatives are known to act as second messengers in signal transduction pathways. Specifically, D-myo-inositol 1,4,5-trisphosphate (IP3) plays a pivotal role in calcium signaling within cells. Upon activation by phospholipase C (PLC), IP3 facilitates the release of calcium ions from the endoplasmic reticulum into the cytosol, thereby activating various intracellular signaling cascades .
Metabolic Effects
Research has demonstrated that D-myo-inositol influences glucose metabolism and insulin sensitivity. In particular, myo-inositol and its stereoisomer D-chiro-inositol have been shown to improve insulin signaling pathways in tissues such as the ovary and muscle . This modulation is particularly relevant for conditions like polycystic ovarian syndrome (PCOS), where insulin resistance is prevalent.
Case Studies
Several studies have highlighted the therapeutic potential of D-myo-inositol derivatives:
- Polycystic Ovary Syndrome : A clinical trial indicated that supplementation with myo-inositol led to improved ovarian function and metabolic parameters in women with PCOS. The treatment resulted in enhanced insulin sensitivity and reduced androgen levels .
- Diabetes Management : In diabetic animal models, administration of myo-inositol has been associated with decreased blood glucose levels and improved lipid profiles. The compound appears to restore normal enzyme activity related to inositol metabolism .
- Neuroprotective Effects : Research suggests that myo-inositol may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological effects of D-myo-inositol can be attributed to several mechanisms:
- Calcium Mobilization : As a precursor to IP3, D-myo-inositol is integral to calcium signaling pathways that regulate muscle contraction, neurotransmitter release, and other critical cellular functions .
- Insulin Sensitization : Myo-inositol enhances the action of insulin by increasing glucose uptake in peripheral tissues and modulating the expression of insulin receptors .
- Gene Expression Modulation : Myo-inositol influences gene expression related to metabolic processes through its derivatives, which can affect various signaling pathways involved in cellular metabolism .
Data Table: Summary of Biological Effects
Q & A
Q. What are the key considerations for stereoselective synthesis of D-myo-inositol phosphate derivatives?
Methodological Answer: Stereoselective synthesis requires precise control over phosphorylation sites and stereochemistry. Key strategies include:
- Desymmetrization of myo-inositol : Use orthoesters or disiloxane protecting groups to selectively functionalize hydroxyl groups. For example, 3,4,5,6-tetra-O-benzyl-myo-inositol derivatives enable site-specific phosphorylation .
- Phosphoramidite chemistry : Activators like 1H-tetrazole facilitate coupling reactions, ensuring regioselective phosphate installation .
- Enantiomer resolution : Peptide-based catalysts (e.g., L- or D-selective peptides) enable enantiodivergent phosphorylation of meso-inositol precursors, as demonstrated in the synthesis of D-myo-inositol-1-phosphate and -3-phosphate .
Q. Which analytical techniques are most effective for characterizing phosphorylation patterns in complex inositol phosphate derivatives?
Methodological Answer:
- NMR spectroscopy : ¹H/³¹P NMR and 13C-labeled myo-inositol tracking resolve phosphorylation sites and stereochemistry. For example, 13C labeling in NMR studies distinguishes between structurally similar isomers .
- High-performance liquid chromatography (HPLC) : Ion-pair reverse-phase HPLC separates inositol phosphate isomers (e.g., Ins(1,3,4,5)P4 vs. Ins(1,3,4,6)P4) with baseline resolution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) coupled with fragmentation analysis confirms molecular formulas and phosphorylation states .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported phosphorylation kinetics of D-myo-inositol derivatives across different biological systems?
Methodological Answer: Discrepancies often arise from variations in experimental conditions:
- ATP concentration : ATP inhibits 5-phosphatase activity in a dose-dependent manner. For example, reducing ATP from 5 mM to <0.1 mM alters Ins(1,3,4,5)P4 5-phosphatase activity by >50% .
- Enzyme source specificity : Compare activities of recombinant vs. native phosphatases/kinases. Rat liver homogenates, for instance, dephosphorylate Ins(1,3,4,5)P4 to Ins(1,3,4)P3, while bacterial phosphatases (e.g., Pantoea agglomerans) selectively remove the D-3 phosphate .
- Ionic environment : Adjust Ca²⁺ (0.1–1 µM) or Li⁺ (0–50 mM) concentrations to mimic physiological conditions and validate kinetics .
Q. What methodological approaches enable differentiation between isobaric inositol phosphate isomers in cellular signaling studies?
Methodological Answer:
- Periodate degradation : Chemically cleave vicinal diols in inositol rings. For example, Ins(1,3,4)P3 yields altritol upon periodate treatment, while Ins(3,4,5)P3 does not .
- Enzymatic profiling : Use isomer-specific kinases/phosphatases. Ins(1,3,4,6)P4 is phosphorylated to Ins(1,3,4,5,6)P5 by 5-kinases, whereas Ins(1,3,4,5)P4 is metabolized to Ins(1,3,4)P3 .
- Radiolabeling : Track ³H/³²P-labeled metabolites in time-course assays. Ins(1,4,5)P3 turnover (t½ = 7.6 s) is 60x faster than Ins(1,3,4)P3 (t½ = 8.6 min) in parotid cells .
Q. How can researchers validate the biological activity of synthetic inositol phosphate analogs in second-messenger pathways?
Methodological Answer:
- Competitive binding assays : Compare synthetic analogs (e.g., D-myo-inositol 1,4,6-trisphosphate) with native Ins(1,4,5)P3 for receptor affinity using IP3 receptor-enriched microsomes .
- Calcium mobilization assays : Measure Ca²⁺ flux in cell lines (e.g., HEK293) transfected with IP3 receptors. Ins(1,3,4,6)P4 shows minimal activity compared to Ins(1,4,5)P3 .
- Genetic knockdown : Use siRNA targeting IP3 kinases/phosphatases to isolate the contribution of specific isomers to signaling outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
